molecular formula C11H16N2O3S B11773212 tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No.: B11773212
M. Wt: 256.32 g/mol
InChI Key: LVUCEALFZJFELC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate: is a complex organic compound that features a pyrrolo[3,4-d]thiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multi-step organic synthesis. One common approach includes the formation of the pyrrolo[3,4-d]thiazole core followed by functionalization at specific positions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, the compound is investigated for its therapeutic potential. It could be used to develop new treatments for diseases by targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its synthesis and applications are optimized for large-scale production .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to a therapeutic effect .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-9(6-14)12-7/h14H,4-6H2,1-3H3

InChI Key

LVUCEALFZJFELC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)CO

Origin of Product

United States

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